molecular formula C19H19ClN6O2 B12520394 N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide

N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide

Cat. No.: B12520394
M. Wt: 398.8 g/mol
InChI Key: BLIJXOOIHRSQRB-UHFFFAOYSA-N
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Description

Darolutamide, sold under the brand name Nubeqa, is a nonsteroidal antiandrogen medication used primarily in the treatment of non-metastatic castration-resistant prostate cancer. It is a selective antagonist of the androgen receptor, which plays a crucial role in the progression of prostate cancer . Darolutamide was developed by Bayer HealthCare Pharmaceuticals and was approved for medical use in the United States in July 2019 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Darolutamide is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a pyrazole derivative, which is then subjected to various chemical transformations to introduce the necessary functional groups. The final step involves the coupling of the pyrazole derivative with a carboxamide moiety to form Darolutamide .

Industrial Production Methods

The industrial production of Darolutamide involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable, allowing for the production of large quantities of the compound to meet clinical demand .

Chemical Reactions Analysis

Types of Reactions

Darolutamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of Darolutamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of Darolutamide, such as keto-darolutamide, which is an active metabolite of the compound. These derivatives often retain the biological activity of the parent compound and can be used in further research and development .

Scientific Research Applications

Darolutamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives.

    Biology: It is used to investigate the role of androgen receptors in cellular processes and disease progression.

    Medicine: It is primarily used in the treatment of prostate cancer, but ongoing research is exploring its potential in other hormone-related conditions.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Darolutamide exerts its effects by competitively inhibiting the binding of androgens to their receptors. This prevents the activation of androgen receptors, which in turn inhibits the transcription of androgen-responsive genes. The inhibition of these genes leads to a decrease in cancer cell proliferation and tumor growth. The molecular targets of Darolutamide include the androgen receptor and various downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Darolutamide is structurally distinct from other marketed nonsteroidal antiandrogens, including:

Uniqueness

Darolutamide is unique in its high selectivity for the androgen receptor and its favorable safety profile. Unlike some other antiandrogens, it has a lower risk of central nervous system side effects, making it a preferred option for many patients. Additionally, its ability to inhibit androgen receptor nuclear translocation and transcriptional activity sets it apart from other compounds in its class .

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

BLIJXOOIHRSQRB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O

Origin of Product

United States

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